5-Bromo-2-ethoxypyrimidine

Descripción

The exact mass of the compound 5-Bromo-2-ethoxypyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-ethoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

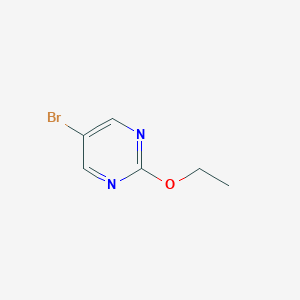

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSREVHIXMTHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586045 | |

| Record name | 5-Bromo-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-11-1 | |

| Record name | 5-Bromo-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-ethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 5-Bromo-2-ethoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-ethoxypyrimidine

5-Bromo-2-ethoxypyrimidine, identified by the CAS number 17758-11-1 , is a halogenated pyrimidine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore, present in numerous approved drugs due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the active sites of various enzymes, particularly kinases. The strategic placement of a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyrimidine ring endows this molecule with a unique reactivity profile, making it an ideal starting material for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic application in the design and development of novel therapeutic agents.

Physicochemical Properties of 5-Bromo-2-ethoxypyrimidine

A thorough understanding of the physical and chemical properties of 5-Bromo-2-ethoxypyrimidine is fundamental to its effective application in synthetic chemistry. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 17758-11-1 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | Solid |

| Boiling Point | 270.3±32.0 °C (Predicted) |

| Density | 1.531±0.06 g/cm³ (Predicted) |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Synthesis of 5-Bromo-2-ethoxypyrimidine: A Strategic Approach

The most common and efficient synthesis of 5-Bromo-2-ethoxypyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of a di-halogenated pyrimidine precursor, typically 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the bromine atom at the 5-position due to the electron-withdrawing nature of the two ring nitrogens, which preferentially activates the 2- and 4-positions.

Caption: Synthetic workflow for 5-Bromo-2-ethoxypyrimidine.

Experimental Protocol: Synthesis from 2-Chloro-5-bromopyrimidine

This protocol describes the synthesis of 5-Bromo-2-ethoxypyrimidine via the nucleophilic aromatic substitution of 2-chloro-5-bromopyrimidine with sodium ethoxide.

Materials:

-

2-Chloro-5-bromopyrimidine

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to absolute ethanol (a sufficient volume to dissolve the starting material) at room temperature. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-bromopyrimidine (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature, with stirring, for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure 5-Bromo-2-ethoxypyrimidine.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The preparation of sodium ethoxide from sodium metal and ethanol is highly exothermic and the sodium is reactive with atmospheric moisture. An inert atmosphere prevents unwanted side reactions and ensures safety.

-

Freshly Prepared Sodium Ethoxide: Sodium ethoxide is hygroscopic and can decompose upon exposure to air. Using a freshly prepared solution ensures its reactivity and maximizes the yield.

-

Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing the substitution to proceed to completion in a reasonable timeframe.

-

Aqueous Work-up: The aqueous washes are crucial for removing unreacted sodium ethoxide, inorganic salts, and other water-soluble impurities. The bicarbonate wash neutralizes any remaining acidic species.

-

Drying and Purification: Drying the organic layer removes residual water, which could interfere with subsequent reactions. Column chromatography is a standard method for purifying organic compounds to a high degree.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 5-bromo-2-ethoxypyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The differential reactivity of the C-Br and C-O-Alkyl bonds allows for sequential and regioselective functionalization, making it a powerful tool for generating diverse libraries of compounds for drug discovery.

Caption: Key cross-coupling reactions of 5-Bromo-2-ethoxypyrimidine.

Role in Kinase Inhibitor Design

The pyrimidine core is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-ethoxy group can serve as a bioisosteric replacement for other functionalities, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The 5-bromo position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity.

Use as a Versatile Synthetic Intermediate

Beyond kinase inhibitors, 5-bromo-2-ethoxypyrimidine is a valuable intermediate for the synthesis of a broad range of biologically active molecules. The ability to selectively functionalize the 5-position allows for the introduction of various pharmacophoric groups, leading to the development of novel compounds with potential applications as antiviral, anticancer, and anti-inflammatory agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-ethoxypyrimidine. A comprehensive review of the Material Safety Data Sheet (MSDS) is essential before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-ethoxypyrimidine is a strategically important building block for researchers, scientists, and drug development professionals. Its well-defined synthesis, distinct physicochemical properties, and versatile reactivity profile make it an invaluable tool for the creation of novel and diverse molecular architectures. The ability to selectively functionalize the pyrimidine core allows for the systematic exploration of chemical space, accelerating the discovery and development of new therapeutic agents targeting a wide range of diseases. As the demand for targeted and effective medicines continues to grow, the utility of such privileged scaffolds in drug discovery is set to expand.

References

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

An In-depth Technical Guide to the Molecular Structure and Applications of 5-Bromo-2-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-ethoxypyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic drugs. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its biological activity and pharmacokinetic profile. 5-Bromo-2-ethoxypyrimidine is a valuable intermediate that offers two distinct points for chemical modification: the bromine atom at the C5 position and the ethoxy group at the C2 position. This dual functionality makes it a strategic starting material for the synthesis of diverse compound libraries for drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-2-ethoxypyrimidine is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position.

Structural Representation

Caption: Molecular Structure of 5-Bromo-2-ethoxypyrimidine.

Physicochemical Data

A summary of the key physicochemical properties of 5-Bromo-2-ethoxypyrimidine is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 17758-11-1 | [1] |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 270.3±32.0 °C (Predicted) | [1] |

| Density | 1.531±0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of 5-Bromo-2-ethoxypyrimidine

The synthesis of 5-Bromo-2-ethoxypyrimidine typically proceeds through a multi-step sequence starting from readily available precursors. A common and logical synthetic route involves the initial bromination of a pyrimidine core, followed by the introduction of the ethoxy group.

General Synthetic Strategy

A plausible and efficient synthesis commences with 2-hydroxypyrimidine. This starting material undergoes bromination to yield 5-bromo-2-hydroxypyrimidine. The hydroxyl group is then converted to a better leaving group, typically a chlorine atom, to produce 5-bromo-2-chloropyrimidine. Finally, nucleophilic substitution of the chlorine with ethoxide affords the target molecule, 5-Bromo-2-ethoxypyrimidine.

Caption: General synthetic workflow for 5-Bromo-2-ethoxypyrimidine.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine [2][3]

This step involves the bromination of 2-hydroxypyrimidine. A common method utilizes hydrobromic acid and hydrogen peroxide.

-

Procedure: To a solution of 2-hydroxypyrimidine in hydrobromic acid, slowly add hydrogen peroxide at a controlled temperature (e.g., 30-40 °C). The reaction mixture is stirred for several hours until completion, as monitored by an appropriate technique like TLC or LC-MS. The product, 5-bromo-2-hydroxypyrimidine, is then isolated by filtration and purified.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine [4]

The conversion of the hydroxyl group to a chloro group is a crucial activation step. This is often achieved using phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of 5-bromo-2-hydroxypyrimidine and phosphorus oxychloride is heated to reflux, often in the presence of a tertiary amine base such as N,N-dimethylaniline. The reaction is monitored until the starting material is consumed. The reaction mixture is then carefully quenched with ice water, and the product, 5-bromo-2-chloropyrimidine, is extracted with an organic solvent.

Step 3: Synthesis of 5-Bromo-2-ethoxypyrimidine

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by an ethoxy group.

-

Procedure: Sodium metal is dissolved in anhydrous ethanol to generate sodium ethoxide in situ. To this solution, 5-bromo-2-chloropyrimidine is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then dried and concentrated to yield 5-Bromo-2-ethoxypyrimidine, which can be further purified by column chromatography or recrystallization.

Reactivity and Key Chemical Transformations

The reactivity of 5-Bromo-2-ethoxypyrimidine is dominated by the presence of the bromine atom at the C5 position, which is susceptible to various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of 5-Bromo-2-ethoxypyrimidine, the C-Br bond is the primary site of reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Caption: Workflow for the analytical validation of 5-Bromo-2-ethoxypyrimidine.

Safety and Handling

5-Bromo-2-ethoxypyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

5-Bromo-2-ethoxypyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for selective modifications, enabling the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.

References

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

PubChem. (n.d.). 2-Ethoxypyrazine. Retrieved from [Link]

-

Singh, R., et al. (2012). Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity. Medicinal Chemistry Research, 21(5), 639-646. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of 5-Bromo-2-hydroxypyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

5-Bromo-2-ethoxypyrimidine solubility data

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 5-Bromo-2-ethoxypyrimidine (CAS No: 17758-11-1). As a key intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification, and formulation development. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes the known properties of 5-Bromo-2-ethoxypyrimidine and provides a detailed, field-proven experimental protocol for its quantitative solubility determination. This enables researchers to generate reliable solubility data in various solvent systems pertinent to their specific applications.

Introduction to 5-Bromo-2-ethoxypyrimidine

5-Bromo-2-ethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an ethoxy group on the pyrimidine ring, allows for a range of chemical modifications, making it a valuable precursor for complex, biologically active molecules. The pyrimidine scaffold is a core component of numerous therapeutic agents, and understanding the solubility of its intermediates is a fundamental aspect of efficient and scalable drug development. Poor aqueous solubility, for instance, can pose significant challenges during clinical development, affecting bioavailability.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-2-ethoxypyrimidine is essential for predicting its behavior in different solvent systems. The available data, primarily from predictive models and supplier technical sheets, are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 17758-11-1 | [2][3] |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | |

| Appearance | White to light yellow solid | [2] |

| Boiling Point | 270.3±32.0 °C (Predicted) | [2] |

| Density | 1.531±0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.15±0.22 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Qualitative Solubility Data

Exhaustive searches of scientific literature and chemical databases have not yielded specific quantitative solubility data for 5-Bromo-2-ethoxypyrimidine. However, its classification as a solid organic compound suggests it is likely to exhibit solubility in a range of common organic solvents. For a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, good solubility is noted in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited compatibility with protic solvents such as ethanol and methanol.[4] Given the structural similarities, a similar trend might be expected for 5-Bromo-2-ethoxypyrimidine. However, experimental verification is paramount.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed protocol based on the widely accepted "shake-flask" method, which is considered the 'gold standard' for determining thermodynamic solubility.[5] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Principle of the Method

The shake-flask method involves creating a saturated solution of the solute (5-Bromo-2-ethoxypyrimidine) in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Materials and Equipment

-

5-Bromo-2-ethoxypyrimidine (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, tetrahydrofuran)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with UV detector

-

Vials for sample analysis

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of 5-Bromo-2-ethoxypyrimidine and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of 5-Bromo-2-ethoxypyrimidine to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 2.00 mL) of the desired solvent to each vial.

-

Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C).[7]

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples, along with the calibration standards, using a validated HPLC-UV method.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the calibration standards.

-

Determine the concentration of 5-Bromo-2-ethoxypyrimidine in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.

-

Self-Validating System and Causality

-

Excess Solid: The deliberate addition of excess solid ensures that the solution reaches thermodynamic equilibrium, representing the maximum amount of solute that can dissolve.

-

Equilibration Time: An extended equilibration time (24-72 hours) is necessary to ensure that the dissolution process has reached a steady state. Shorter times may only yield kinetic solubility, which can be misleading.[8]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.[1] Testing at both ambient (25 °C) and physiological (37 °C) temperatures provides more comprehensive data for drug development.[7]

-

Phase Separation: Centrifugation and filtration are critical steps to prevent undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.[6]

-

Validated Analytical Method: The use of a validated HPLC method ensures the accuracy, precision, and linearity of the concentration measurement.[9]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Applications in Drug Development

5-Bromo-2-ethoxypyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, related 5-bromo-2-substituted pyrimidines are precursors in the synthesis of Macitentan, a dual endothelin receptor antagonist.[10] The solubility data of such intermediates are crucial for:

-

Process Chemistry: Selecting appropriate solvents for reactions and ensuring that reactants and products remain in solution or crystallize as desired.

-

Purification: Developing effective crystallization and chromatography methods.

-

Formulation: Providing foundational data for the development of the final drug product's formulation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-ethoxypyrimidine. A Safety Data Sheet (SDS) should always be consulted.[11] General safety recommendations for similar brominated pyrimidines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]

-

Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13]

Conclusion

References

- A review of methods for solubility determination in biopharmaceutical drug characteriz

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Solubility Measurement Techniques. (n.d.). Scribd. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

-

The Indispensable Role of 5-Bromo-2-hydroxypyrimidine in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Solubility & Method for determination of solubility. (n.d.). Slideshare. [Link]

-

Pyrimidine, 5-bromo-2-methoxy-. (n.d.). PubChem. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry. [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. 5-BROMO-2-ETHOXY-PYRIMIDINE CAS#: 17758-11-1 [m.chemicalbook.com]

- 3. 5-BROMO-2-ETHOXY-PYRIMIDINE | 17758-11-1 [chemicalbook.com]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 10. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-BROMO-2-ETHOXY-PYRIMIDINE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

5-Bromo-2-ethoxypyrimidine spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-ethoxypyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethoxypyrimidine is a substituted pyrimidine of significant interest in medicinal chemistry and materials science. As with any compound destined for high-stakes applications, rigorous structural elucidation is paramount. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromo-2-ethoxypyrimidine. In the absence of a complete, publicly available dataset for this specific molecule, this guide synthesizes predictive data based on structurally analogous compounds, offering a robust framework for researchers. Furthermore, detailed experimental protocols for acquiring this spectral data are provided, ensuring a self-validating system for structural confirmation.

Introduction: The Significance of 5-Bromo-2-ethoxypyrimidine

Substituted pyrimidines are a cornerstone of modern pharmaceutical development, forming the core scaffold of numerous antiviral and anticancer agents. The strategic placement of a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyrimidine ring in 5-Bromo-2-ethoxypyrimidine creates a molecule with significant potential for further functionalization. The bromine atom serves as a versatile handle for cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule. Accurate and comprehensive spectral analysis is the first critical step in unlocking the potential of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromo-2-ethoxypyrimidine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two equivalent aromatic protons and the ethoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrimidine-H (C4-H, C6-H) | ~8.6 | Singlet (s) | N/A | 2H |

| Methylene (-OCH₂CH₃) | ~4.5 | Quartet (q) | ~7.1 | 2H |

| Methyl (-OCH₂CH₃) | ~1.4 | Triplet (t) | ~7.1 | 3H |

Rationale behind the Predictions:

-

Pyrimidine Protons: In the unsubstituted 5-bromopyrimidine, the protons at the 4 and 6 positions appear as a singlet at approximately 8.8 ppm. The electron-donating ethoxy group at the 2-position is expected to shield these protons slightly, shifting them slightly upfield to around 8.6 ppm. Due to their chemical equivalence, they will appear as a single peak.

-

Ethoxy Group: The methylene protons adjacent to the oxygen atom are deshielded and are predicted to appear as a quartet around 4.5 ppm, split by the neighboring methyl protons. The terminal methyl protons are more shielded and are expected to appear as a triplet around 1.4 ppm, split by the methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-OEt) | ~165 |

| C4, C6 (C-H) | ~158 |

| C5 (C-Br) | ~108 |

| Methylene (-OCH₂) | ~63 |

| Methyl (-CH₃) | ~14 |

Rationale behind the Predictions:

-

The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C2, C4, C6) are expected to be the most downfield.[1]

-

The carbon atom bearing the bromine atom (C5) will also be significantly shifted, though typically to a more upfield position compared to the other ring carbons.[1]

-

The chemical shifts of the ethoxy group carbons are standard for such a moiety.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of purified 5-Bromo-2-ethoxypyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise).[1]

-

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[1]

-

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

-

NMR Structural Correlation Diagram

Sources

Navigating the Physicochemical Landscape of Halogenated Pyrimidines: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Pyrimidine-Based Drug Discovery

Halogenated pyrimidines represent a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs, most notably in the realm of oncology with agents like 5-fluorouracil.[1][2] The deliberate introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyrimidine ring is a powerful strategy employed by medicinal chemists to fine-tune the physicochemical properties of a molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of halogenated pyrimidines, designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for rational drug design.

The strategic placement of a halogen atom can profoundly influence a molecule's lipophilicity, aqueous solubility, acidity (pKa), and metabolic stability. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact effectively with its biological target. A key aspect of this is the phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to an electron-rich atom.[3] This interaction can significantly contribute to the binding affinity and selectivity of a ligand for its receptor.[4]

This guide will delve into the causality behind the experimental choices for characterizing these properties, providing not just procedural steps but also the scientific rationale. By understanding the "why" behind the "how," researchers can make more informed decisions in their drug discovery endeavors.

Lipophilicity (logP): Tailoring Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs a drug's ability to traverse biological membranes. It is quantitatively expressed as the logarithm of the partition coefficient (logP), the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5]

The Influence of Halogenation on Lipophilicity:

The introduction of a halogen atom generally increases the lipophilicity of a pyrimidine derivative. This effect is primarily due to the larger size and greater polarizability of the halogen atoms compared to hydrogen. The trend in increasing lipophilicity typically follows the order: F < Cl < Br < I. However, the position of the halogen on the pyrimidine ring also plays a crucial role in the overall lipophilicity.

Table 1: Physicochemical Properties of Selected Halogenated Pyrimidines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) | Aqueous Solubility |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 0.3 | -1.46 | Slightly soluble[3][6] |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | - | - | Soluble in organic solvents, slightly soluble in water[7][8][9][10][11] |

| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | - | ~8.0 | Sparingly soluble[12] |

| 5-Chlorouracil | C₄H₃ClN₂O₂ | 146.53 | - | - | - |

| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | - | - | - |

| 5-Iodouracil | C₄H₃IN₂O₂ | 237.98 | - | - | - |

Note: Experimental values can vary depending on the specific conditions. Predicted values are for estimation purposes.

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol outlines the classic and most reliable method for determining the partition coefficient.[13][14]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

Separatory funnels or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge (if necessary)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a large container. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

-

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a compound that can be dissolved in an aqueous medium.[15] For orally administered drugs, adequate solubility is essential for absorption from the gastrointestinal tract and subsequent systemic availability.[16]

The Impact of Halogenation on Solubility:

The effect of halogenation on aqueous solubility is more complex than its effect on lipophilicity. While increasing lipophilicity generally correlates with decreased aqueous solubility, other factors such as crystal lattice energy and the potential for hydrogen bonding can also play a significant role. For instance, the introduction of a fluorine atom can sometimes enhance solubility due to its ability to participate in hydrogen bonding.

Table 2: Aqueous Solubility of 5-Fluorouracil

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 12.2 | [7] |

| PBS (pH 7.2) | - | ~8 | [17] |

Experimental Protocol: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a crystalline compound, which is considered the "gold standard" measurement.[18][19]

Materials:

-

Crystalline test compound

-

Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

-

Vials with screw caps

-

Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)

-

Filtration device (e.g., syringe filters with low protein binding)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the crystalline test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Filtration:

-

After equilibration, carefully filter the suspension to remove the undissolved solid. It is important to avoid any temperature changes during this step that could affect solubility.

-

-

Quantification:

-

Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

-

Calculation:

-

The determined concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

-

Caption: Workflow for thermodynamic aqueous solubility determination.

Acidity (pKa): Governing Ionization and Interactions

The pKa is a measure of the acidity of a compound, indicating the pH at which the ionized and unionized forms are present in equal concentrations. The ionization state of a drug molecule is critical as it influences its solubility, permeability, and ability to interact with its biological target.[20]

The Effect of Halogenation on pKa:

Halogen atoms are electron-withdrawing, and their presence on the pyrimidine ring generally increases the acidity (lowers the pKa) of nearby acidic protons, such as those on the ring nitrogens. The magnitude of this effect depends on the electronegativity and position of the halogen. For example, the pKa of 5-fluorouracil is approximately 8.0, indicating it is a weak acid.[21]

Table 3: pKa Values of 5-Substituted Uracils

| Substituent | pKa (N1-H) | pKa (N3-H) | Reference |

| H (Uracil) | 9.38 | 9.38 | [1] |

| F | 9.05 | 7.26 | [21] |

| CH₃ (Thymine) | 9.81 | 9.81 | [1] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[22][23]

Materials:

-

Test compound

-

Standardized acidic (e.g., HCl) and basic (e.g., NaOH) titrants

-

High-purity water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Inert gas (e.g., nitrogen) for blanketing the solution

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of high-purity water.

-

Titration Setup:

-

Place the sample solution in a beaker on a stir plate.

-

Immerse the pH electrode in the solution and ensure it is properly calibrated.

-

Blanket the solution with an inert gas to prevent the absorption of atmospheric CO₂.

-

-

Titration:

-

Slowly add the titrant in small, known increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver.[24] A compound with high metabolic stability will have a longer in vivo half-life, which is often desirable for therapeutic agents.

The Role of Halogenation in Metabolic Stability:

The introduction of a halogen atom, particularly fluorine, at a metabolically labile position on the pyrimidine ring can significantly enhance metabolic stability.[22][25] The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, thus "blocking" a site of metabolism. However, the effect of halogenation on metabolic stability is not always straightforward and can be influenced by the specific CYP450 isozyme involved.[26][27]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a reliable in vitro model for assessing the metabolic stability of a compound.[1][25][28]

Materials:

-

Test compound

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS for quantification

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound to the microsome suspension and pre-incubate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Quantification:

-

Analyze the amount of the remaining parent compound at each time point by LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the rate of disappearance.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Data-Driven Approach to Rational Drug Design

The physicochemical properties of halogenated pyrimidines are intricately linked and collectively determine the ultimate success of a drug candidate. By systematically evaluating lipophilicity, aqueous solubility, pKa, and metabolic stability, researchers can gain a comprehensive understanding of a molecule's behavior and make data-driven decisions to guide its optimization. The strategic incorporation of halogens, guided by the principles and methodologies outlined in this guide, provides a powerful toolkit for modulating these properties and enhancing the drug-like characteristics of pyrimidine-based compounds. As our understanding of the nuanced effects of halogenation continues to evolve, so too will our ability to design safer, more effective medicines for a wide range of diseases.

References

- Desai, K. R., & Desai, P. (2013). An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. International Journal of Pharmaceutical Sciences and Research, 4(3), 1126-1134.

- Jang, Y. H., Sowers, L. C., Cagin, T., & Goddard, W. A. (2001). First principles calculation of pKa values for 5-substituted uracils. The Journal of Physical Chemistry A, 105(1), 274-280.

- Heidelberger, C., & Ansfield, F. J. (1963). Experimental and clinical use of fluorinated pyrimidines in cancer chemotherapy. Cancer Research, 23(8_Part_1), 1226-1243.

-

PubChem. 2-Chloropyrimidine. [Link]

- Schenone, S., Bruno, O., Radi, M., Botta, M., & Trincavelli, L. (2014). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative. Biological and Pharmaceutical Bulletin, 37(10), 1643-1649.

- Wetmore, S. D., Schofield, C. J., & Smith, D. M. (2001). A theoretical study of 5-halouracils: Electron affinities, ionization potentials and dissociation of the related anions. Physical Chemistry Chemical Physics, 3(13), 2535-2542.

- Rao, A. S., Shaik, S. P., & Kumar, C. G. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 133-156.

-

Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

ResearchGate. Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods | Request PDF. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

- Kumar, A., & Rawal, R. K. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(33), 4368-4371.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- Okabe, M., Arakawa, K., & Okuda, S. (1993). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Japanese journal of cancer research : Gann, 84(2), 197-202.

-

ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics | Request PDF. [Link]

- Zordun, A., & Sadee, W. (2020). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. Journal of cardiovascular development and disease, 7(1), 6.

- Bolognesi, P., O'Keeffe, P., Coreno, M., Feyer, V., Mattioli, G., Ovcharenko, Y., Prince, K. C., & Avaldi, L. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of chemical physics, 133(3), 034306.

-

IJPER. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

-

ResearchGate. First Principles Calculation of p K a Values for 5-Substituted Uracils | Request PDF. [Link]

-

PubChem. 2,4-Dichloropyrimidine. [Link]

-

ResearchGate. Experimentally determined log P o/w values. Shake flask method[25]. [Link]

- Al-Obaidi, H., & Al-Shammari, A. M. (2014). Elucidating the Mechanism of Cytochrome P450-mediated Pyrimidine Ring Conversion to Pyrazole Metabolites With the BACE1 Inhibitor GNE-892 in Rats.

-

Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

NIST. Pyrimidine, 2,4-dichloro-. [Link]

- Stresser, D. M., & Blanchard, A. P. (2002). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions.

- Raj, V., & Murugesan, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic synthesis, 19(5), 513-535.

- Wiczling, P., & Kaliszan, R. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. International journal of molecular sciences, 24(6), 5895.

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

- Needham, S. R., & Brown, P. N. (2019). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular pharmaceutics, 16(7), 3049-3061.

- Panek, J. J., & Jezierska-Mazzarello, A. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions. International journal of molecular sciences, 21(1), 115.

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.

-

protocols.io. LogP / LogD shake-flask method. [Link]

- Roses, M., & Fuguet, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 76, 1-7.

- Paluch, P., & D'Souza, V. T. (2011). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules (Basel, Switzerland), 16(12), 10111-10138.

- Kopecký, J., & Sorm, F. (1961). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 26(11), 4544-4545.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 3. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]

- 4. Cas 885702-34-1,Pyrimidine, 4-bromo-2-chloro- (9CI) | lookchem [lookchem.com]

- 5. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rvrlabs.com [rvrlabs.com]

- 8. srinichem.com [srinichem.com]

- 9. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 10. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 12. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. medcraveonline.com [medcraveonline.com]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4-Bromo-6-(3,4-difluorophenyl)pyrimidine (1592625-45-0) for sale [vulcanchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. metabolon.com [metabolon.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. jstage.jst.go.jp [jstage.jst.go.jp]

- 27. The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comparative studies of fluorinated pyrimidines with various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-ethoxypyrimidine synthesis precursors

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxypyrimidine from Core Precursors

Introduction

5-Bromo-2-ethoxypyrimidine is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its utility stems from the strategic placement of three distinct functional handles: a nucleophilic pyrimidine core, an electrophilic bromine atom at the C5 position, and an ethoxy group at the C2 position. This arrangement allows for sequential and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors and other targeted therapeutics.

This technical guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the primary synthetic pathways to 5-Bromo-2-ethoxypyrimidine, originating from common and strategically important precursors. As a senior application scientist, this document moves beyond simple procedural listings to dissect the underlying chemical principles, the rationale behind experimental choices, and the practical insights necessary for successful and scalable synthesis. We will explore three core precursor-based strategies, offering detailed, self-validating protocols and a comparative analysis to guide precursor selection and process optimization.

Section 1: Synthesis from 2-Hydroxypyrimidine Precursors

The utilization of 2-hydroxypyrimidine and its derivatives as precursors represents a robust and well-documented approach. The strategy hinges on a logical sequence of transformations: initial bromination of the electron-rich pyrimidine ring, activation of the C2 hydroxyl group into a more effective leaving group, and subsequent nucleophilic displacement to install the desired ethoxy moiety.

Strategic Overview: A Three-Step Approach

This pathway is fundamentally a sequence of three well-understood reaction classes:

-

Electrophilic Aromatic Bromination: The pyrimidine ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated by the C2-hydroxyl group (predominantly existing in its tautomeric 2-pyrimidinone form) to undergo electrophilic substitution at the electron-rich C5 position.

-

Hydroxyl to Chloro Conversion: The C2-hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a chloride using standard reagents like phosphorus oxychloride (POCl₃). This transformation dramatically increases the reactivity of the C2 position towards nucleophiles.

-

Nucleophilic Aromatic Substitution (SNAr): The final step involves the displacement of the C2-chloride by an ethoxide nucleophile, typically generated from sodium ethoxide or by using ethanol in the presence of a base.

Pathway A: Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

The direct bromination of 2-hydroxypyrimidine is an efficient method for producing the key intermediate, 5-bromo-2-hydroxypyrimidine. The choice of brominating agent and solvent is critical for achieving high yield and purity.

-

Causality Behind Experimental Choices: Using a brominating agent like tribromopyridine in a non-polar solvent like toluene provides a controlled release of bromine, minimizing over-bromination and side reactions. The reaction is heated to provide the necessary activation energy for the electrophilic substitution. An aqueous workup effectively separates the product from the reaction medium.

-

Experimental Protocol:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-hydroxypyrimidine (9.6 g, 0.1 mol) and toluene (100 mL).

-

Begin stirring and purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.

-

Add tribromopyridine (48.0 g, 0.15 mol) to the suspension.

-

Heat the reaction mixture to 80°C in an oil bath and maintain stirring for 8 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature (25°C).

-

Add 100 mL of water and stir vigorously. Separate the aqueous and organic layers.

-

Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

-

Combine all organic phases and wash sequentially with 10% sodium thiosulfate solution (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from n-heptane/ethyl acetate to afford pure 5-bromo-2-hydroxypyrimidine.

-

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

This step converts the intermediate into a more reactive form for the final ethoxylation. Phosphorus oxychloride is a common and effective, albeit hazardous, reagent for this transformation.[1]

-

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The reaction is typically run in an inert, high-boiling solvent like toluene. A tertiary amine base, such as triethylamine, is added to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the reaction to completion.[1]

-

Experimental Protocol:

-

Under a nitrogen atmosphere, charge a dry 500 mL reaction flask with 5-bromo-2-hydroxypyrimidine (17.5 g, 0.1 mol), phosphorus oxychloride (30.6 g, 0.2 mol), and toluene (100 mL).

-

At 35°C, slowly add triethylamine (20.2 g, 0.2 mol) to the mixture. An exotherm may be observed.

-

Heat the mixture to 80-85°C and stir for 6 hours. Monitor the reaction by HPLC until the starting material is consumed (<2%).[1]

-

Cool the reaction mixture and carefully pour it onto crushed ice (300 g) with vigorous stirring.

-

Neutralize the mixture to pH 7-8 using a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.

-

Step 3: Synthesis of 5-Bromo-2-ethoxypyrimidine

This is the final SNAr reaction to furnish the target molecule.

-

Causality Behind Experimental Choices: Sodium ethoxide is a strong nucleophile that readily displaces the chloride at the C2 position. Absolute ethanol is used as the solvent to maintain the ethoxide concentration and prevent hydrolysis. The reaction is often performed at reflux to ensure a sufficient reaction rate.[2]

-

Experimental Protocol:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in absolute ethanol (100 mL).

-

Once the sodium has completely reacted and the solution has cooled, add a solution of 5-bromo-2-chloropyrimidine (19.3 g, 0.1 mol) in absolute ethanol (50 mL) dropwise.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the ethanol under reduced pressure.

-

Resuspend the residue in water (100 mL) and extract with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-Bromo-2-ethoxypyrimidine.

-

Visualization: Reaction Workflow

Sources

The Strategic Utility of 5-Bromo-2-ethoxypyrimidine: A Technical Primer for Synthetic and Medicinal Chemists

Abstract

5-Bromo-2-ethoxypyrimidine is a key heterocyclic building block, strategically positioned for derivatization in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing pyrimidine core, the reactive bromine handle, and the modulating ethoxy group, render it a versatile substrate for a variety of synthetic transformations. This guide provides an in-depth analysis of the theoretical and practical aspects of 5-Bromo-2-ethoxypyrimidine, including its synthesis, spectral characteristics, and reactivity, with a particular focus on its application in the construction of complex molecular architectures relevant to drug discovery.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and its bioisosteric relationship to other aromatic systems have made it a cornerstone in the design of kinase inhibitors, antiviral agents, and other targeted therapies. The strategic functionalization of the pyrimidine ring is therefore of paramount importance. 5-Bromo-2-ethoxypyrimidine emerges as a valuable intermediate, offering two distinct points of modification: the C5-bromo position, amenable to a wide range of cross-coupling reactions, and the C2-ethoxy group, which can be introduced to modulate solubility and metabolic stability, or potentially serve as a leaving group under specific conditions. Understanding the nuanced reactivity of this intermediate is key to unlocking its full potential in the synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-ethoxypyrimidine is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Reference(s) |

| CAS Number | 17758-11-1 | [1] |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | |

| Appearance | White to light yellow solid | [2] |

| Boiling Point | 270.3±32.0 °C (Predicted) | |

| Density | 1.531±0.06 g/cm³ (Predicted) | |

| Storage | Sealed in dry, Room Temperature |

Synthesis of 5-Bromo-2-ethoxypyrimidine

The most common and practical laboratory synthesis of 5-Bromo-2-ethoxypyrimidine involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 5-bromo-2-chloropyrimidine. The ethoxy group is introduced by reaction with sodium ethoxide.

Synthesis from 5-Bromo-2-chloropyrimidine

The synthesis of the precursor, 5-bromo-2-chloropyrimidine, typically starts from 2-hydroxypyrimidine. This involves a bromination step followed by a chlorination step. Several methods have been reported for these transformations.[3][4][5][6][7]

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxypyrimidine

This protocol describes the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with an ethoxy group.

Materials:

-

5-Bromo-2-chloropyrimidine

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous ethanol

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material. Then, add sodium ethoxide (1.1-1.5 equiv.) portion-wise or as a solution in ethanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-2-ethoxypyrimidine.

Caption: Synthetic workflow for 5-Bromo-2-ethoxypyrimidine.

Spectral Characterization

While specific, publicly available experimental spectra for 5-Bromo-2-ethoxypyrimidine are limited, its spectral properties can be reliably predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-methoxypyrimidine and other 2-alkoxypyrimidines.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. The two equivalent protons on the pyrimidine ring (H-4 and H-6) will appear as a singlet due to the symmetry of the molecule. The ethoxy group will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 2H | H-4, H-6 |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the four unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 |

| ~160 | C-4, C-6 |

| ~108 | C-5 |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

| m/z | Assignment |

| 202/204 | [M]⁺ |

| 174/176 | [M - C₂H₄]⁺ |

| 123 | [M - Br]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the C-H, C=N, C=C, and C-O bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600-1550 | C=N and C=C stretching vibrations |

| 1300-1200 | Ar-O stretch |

| 1150-1050 | C-O stretch |

Reactivity and Applications in Synthesis

The synthetic utility of 5-Bromo-2-ethoxypyrimidine is primarily centered around the reactivity of the C5-bromo substituent in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. 5-Bromo-2-ethoxypyrimidine is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position.[9][10][11][12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-ethoxypyrimidine with an arylboronic acid.

Materials:

-

5-Bromo-2-ethoxypyrimidine

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-ethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-